N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide
説明
N-((2-Ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a central oxazole ring substituted with a pyridine-4-carboxamide (isonicotinamido) group and a 2-ethoxypyridin-3-ylmethyl side chain. Its synthesis likely involves coupling reactions between oxazole-4-carboxylic acid derivatives and amine-containing pyridine moieties, followed by purification via crystallization—a process supported by crystallographic tools like SHELX software for structural validation .
特性
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-2-26-17-13(4-3-7-20-17)10-21-16(25)14-11-27-18(22-14)23-15(24)12-5-8-19-9-6-12/h3-9,11H,2,10H2,1H3,(H,21,25)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKZSVNMWCPDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, drawing on diverse research findings.
Synthesis of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide
The synthesis of this compound typically involves the reaction of 2-(isonicotinamido)oxazole-4-carboxylic acid with 2-ethoxypyridine under specific conditions. The process may include various steps such as:
- Formation of the oxazole ring : Utilizing appropriate reagents to form the oxazole moiety.
- Substitution reactions : Introducing the ethoxypyridine group through nucleophilic substitution.
The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.
The biological activity of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. The compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest it could inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
- Anticancer Properties : Research indicates potential cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Key Findings from Recent Studies
- Antimicrobial Studies : In vitro assays demonstrated that N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
- Cytotoxicity Assays : The compound showed promising results in inducing apoptosis in HeLa cells, with IC50 values indicating effective concentrations for therapeutic consideration.
- Mechanistic Insights : Further investigations revealed that the compound may modulate certain signaling pathways, enhancing its anticancer effects by targeting specific molecular markers associated with tumor growth.
類似化合物との比較
Structural Features and Substituent Analysis
The compound’s structural uniqueness lies in its combination of oxazole , pyridine , and ethoxy groups. Key comparisons with analogous molecules include:
A. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
- Core Heterocycle: The target compound uses an oxazole ring, whereas the analog employs an isoxazole (oxygen and nitrogen adjacent) core.
- Substituents :
- The target compound’s 2-ethoxypyridin-3-ylmethyl group increases steric bulk and lipophilicity (predicted LogP ~1.8) compared to the analog’s methyl and thiazol-2-yl substituents (LogP ~1.2).
- The isonicotinamido group (pyridine-4-carboxamide) in the target enables π-π stacking and hydrogen bonding, contrasting with the analog’s thiazole ring, which may prioritize sulfur-mediated interactions.
Hypothetical Pyridine-Oxazole Hybrids
- N-(Pyridin-2-yl)oxazole-4-carboxamide : Lacking the ethoxy group, this simpler analog would exhibit reduced metabolic stability due to faster hepatic clearance of the unsubstituted pyridine.
Physicochemical and Pharmacokinetic Properties
The target’s lower solubility may necessitate formulation enhancements but could improve membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including C–N coupling (e.g., Buchwald-Hartwig or Ullmann-type reactions) and amidation steps. For example, analogous oxazole-carboxamide derivatives are synthesized using palladium catalysts and formic acid derivatives as CO surrogates . Optimization requires temperature control (e.g., reflux in ethanol or DMF), solvent selection (polar aprotic solvents for coupling reactions), and monitoring via TLC or HPLC . Yield improvements may involve iterative adjustments to catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hours) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm), oxazole (δ 7.0–8.0 ppm), and ethoxy groups (δ 1.2–1.5 ppm for CH3, δ 4.0–4.5 ppm for OCH2) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers design preliminary biological assays for this compound given limited existing data?
- Methodology : Use structural analogs (e.g., isonicotinamide-containing compounds) as reference points. For example:
- Enzyme Inhibition Assays : Target kinases or proteases due to the oxazole and pyridine motifs’ known interactions with ATP-binding pockets .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can computational modeling resolve contradictory bioactivity data between this compound and its structural analogs?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or COX-2, leveraging the pyridine-ethoxymethyl moiety’s potential hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns to explain discrepancies in IC50 values across studies .
Q. What strategies are effective for analyzing and reconciling conflicting synthetic yields reported for similar oxazole-carboxamide derivatives?
- Methodology :
- Meta-Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst type) from literature (e.g., 37–70% yields for analogous thiazolidinone-carboxamides) .
- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature vs. catalyst) affecting yield .
Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions for in vivo studies?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, monitoring degradation via HPLC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and analyze impurity profiles .
Q. What advanced techniques are recommended for elucidating reaction mechanisms in the synthesis of this compound?
- Methodology :
- Isotopic Labeling : Use 13C-labeled reagents to track carbon migration during cyclization steps .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., nitrene intermediates in C–N coupling) .
Contradiction-Driven Research Questions
Q. How should researchers address discrepancies in reported biological activities between this compound and its isonicotinamide analogs?
- Methodology :
- SAR Analysis : Systematically modify substituents (e.g., replace ethoxy with methoxy) and test against the same assay panel .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
Q. What experimental approaches can clarify conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Hansen Solubility Parameters : Calculate HSPs to predict solubility in DMSO, ethanol, or chloroform .
- Co-Solvency Studies : Test binary solvent systems (e.g., DMSO:water) to enhance solubility for in vitro assays .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
